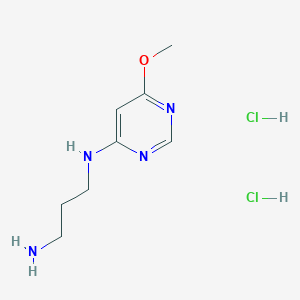
N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride” is a chemical compound with the CAS Number: 1909308-40-2 . It has a molecular weight of 255.15 and its molecular formula is C8H16Cl2N4O . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N4O.2ClH/c1-13-8-5-7(11-6-12-8)10-4-2-3-9;;/h5-6H,2-4,9H2,1H3,(H,10,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 255.14 and its molecular formula is C8H16Cl2N4O .Applications De Recherche Scientifique
Novel Metamagnetic Nickel(II) Complexes
Research has explored the synthesis and characterization of novel nickel(II) complexes involving related compounds. For instance, a single thiocyanato-bridged one-dimensional polymer using a related ligand demonstrated metamagnetic properties with a Neél temperature of 3.5 K (Chattopadhyay et al., 2007).
Schiff Base Complexes with Nickel(II)
Researchers synthesized Schiff base ligands by condensation of amines with acetylpyridine, which reacted with nickel(II) thiocyanate. The resulting complexes exhibited interesting magnetic properties and structural characteristics, with potential implications for material science (Bhowmik et al., 2010).
Cd(II) Schiff-base Macrocyclic Complexes
A study focused on the synthesis of polyamine ligands and their reaction with cadmium(II) nitrate, forming Cd(II) macrocyclic Schiff-base complexes. These complexes have potential applications in coordination chemistry and materials science (Keypour et al., 2008).
Cu(II) Complexes and Nitric Oxide Reactivity
Research into Cu(II) complexes synthesized with related ligands revealed insights into the nitric oxide reactivities of these compounds. The study indicated the ligand frameworks significantly influence the reduction mechanism of the Cu(II) center by nitric oxide (Kumar et al., 2013).
Anion Directed Synthesis of Ni(II) Schiff Base Complexes
Anion modulation and cation templating effects were explored to synthesize complexes with Ni(II) perchlorate and Ni(II) thiocyanate. This research is relevant to understanding complex formation and anion-cation interactions in chemistry (Chattopadhyay et al., 2007).
Cadmium(II) Complexation with Tetradentate Ligands
A study involving the reaction of pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine led to the synthesis of a cadmium iodide complex. This work contributes to the understanding of metal-ligand interactions and coordination chemistry (Hakimi et al., 2013).
Synthesis and Characterization of Morpholine-based Ligands
7Li NMR spectroscopy was used to study the stability and thermodynamics of complexes formed with related ligands, offering insights into the ligand-metal ion interactions and stability of such complexes (Rezaeivala et al., 2021).
Propane-1,3-diamine in Silylant Epoxide Group
The reaction of propane-1,3-diamine with a silylant agent was studied to produce immobilization on a silica surface, highlighting potential applications in material science and surface chemistry (Sales et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
N'-(6-methoxypyrimidin-4-yl)propane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-13-8-5-7(11-6-12-8)10-4-2-3-9;;/h5-6H,2-4,9H2,1H3,(H,10,11,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMQYIUTTZPTCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NCCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2370325.png)
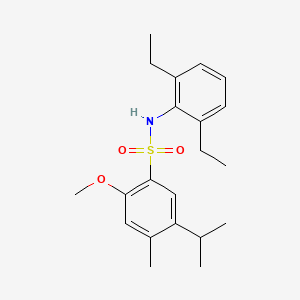
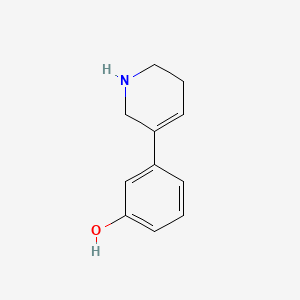
![N-(3,5-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2370333.png)

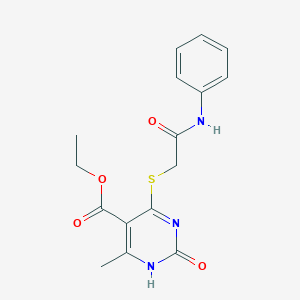
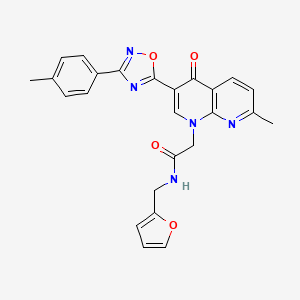
![7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one](/img/structure/B2370340.png)
![N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide](/img/structure/B2370342.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2370343.png)
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2370344.png)
![7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2370345.png)
![5-(2-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2370346.png)
